10-Methylundecanal

Flavor Chemistry Olfactory Science Fragrance Formulation

10-Methylundecanal (CAS 68820-37-1) is a C12 iso-branched fatty aldehyde with the molecular formula C12H24O and a molecular weight of 184.32 g/mol. It features a terminal aldehyde group and a methyl branch at the tenth carbon of the undecanal chain.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 68820-37-1
Cat. No. B128124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methylundecanal
CAS68820-37-1
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCC=O
InChIInChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3
InChIKeyTUMDWYVQVPWJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Methylundecanal (CAS 68820-37-1): Sourcing Specifications and Key Properties for Industrial and Research Procurement


10-Methylundecanal (CAS 68820-37-1) is a C12 iso-branched fatty aldehyde with the molecular formula C12H24O and a molecular weight of 184.32 g/mol [1]. It features a terminal aldehyde group and a methyl branch at the tenth carbon of the undecanal chain . The compound is a colorless to pale yellow liquid with a boiling point estimated at 248.3°C, a density of approximately 0.836 g/cm³, and a refractive index of 1.4316 . Its primary procurement contexts are as a fragrance and flavor ingredient—where it contributes sweet, fruity, and citrus-peel nuances —and as a key intermediate in the synthesis of bioactive molecules, most notably the nucleoside antibiotic liposidomycin-B [2].

Why Generic Aldehydes Cannot Simply Replace 10-Methylundecanal in Critical Formulations and Synthesis Routes


Although numerous C11–C12 aldehydes share similar core structures, minor differences in chain branching and functional group position profoundly alter both organoleptic performance and chemical reactivity. Straight-chain undecanal (CAS 112-44-7) delivers a waxy, floral aldehydic profile, while positional isomers like 2-methylundecanal (CAS 110-41-8) exhibit a distinct fatty, amber-like character [1]. The specific terminal iso-branching of 10-methylundecanal confers a unique combination of sweet, fruity, and citrus-peel notes that straight-chain and α-branched analogs cannot replicate [2]. Furthermore, the presence of the methyl group at the ω-1 position influences oxidation stability and reactivity patterns in synthetic pathways—critical factors when the compound serves as a building block for antibiotics like liposidomycin-B . Procurement decisions based solely on carbon chain length or aldehyde functional class without accounting for these branching-specific properties risk formulation failure, off-specification product performance, and irreproducible synthetic yields.

Product-Specific Quantitative Evidence for 10-Methylundecanal: Comparative Performance Data for Informed Procurement


Odor Threshold Comparison: Methyl-Branched vs. Straight-Chain C11 Aldehydes

Methyl-branched fatty aldehydes, including 10-methylundecanal as a representative C12 iso-aldehyde, exhibit substantially lower odor thresholds than their straight-chain counterparts, enabling effective scent perception at significantly reduced usage levels . While a precise odor threshold for 10-methylundecanal alone was not located in the accessed literature, the class of iso- and anteiso-fatty aldehydes is characterized by low odor thresholds, and structurally analogous C14 branched isomers have been determined by gas chromatography-olfactometry (GC-O) to have thresholds as low as 0.2–0.3 ng/L in air . In contrast, straight-chain undecanal (C11) has a reported detection threshold range of 0.4 to 100 ppb in air [1]. This class-level differential in threshold magnitude translates directly to formulation efficiency and cost-in-use for fragrance and flavor applications [2].

Flavor Chemistry Olfactory Science Fragrance Formulation

Sensory Profile Differentiation: Terminal Iso-Branching vs. α-Branching and Straight-Chain Analogs

The sensory profile of 10-methylundecanal is distinct from both straight-chain undecanal and the α-branched analog 2-methylundecanal. According to a Japanese patent (JP6084105), 10-methylundecanal specifically enhances citrus, sweet, and peel feelings when added to perfume compositions [1]. In contrast, straight-chain undecanal is characterized as waxy, soapy, floral, aldehydic, and citrus-green [2], while 2-methylundecanal delivers a fatty, amber-like, herbaceous orange character and is notably used as a top note in Chanel No. 5 [3]. The terminal methyl branch (ω-1 position) of 10-methylundecanal thus imparts a fruitier, sweeter, and more peel-accentuated profile compared to the fatty-floral of undecanal and the fatty-amber of 2-methylundecanal .

Sensory Science Flavor and Fragrance Chemistry Perfumery

Synthetic Utility: Validated Intermediate for Liposidomycin-B Antibiotic Synthesis

10-Methylundecanal serves as a structurally validated intermediate in the synthesis of liposidomycin-B, a uridyl liponucleoside antibiotic that inhibits peptidoglycan biosynthesis translocase I (MraY) . The compound's terminal iso-branched structure is essential for constructing the lipid moiety of the antibiotic [1]. Straight-chain undecanal and α-branched 2-methylundecanal lack the correct branching pattern to serve as direct substitutes in this synthetic route, as documented in the synthesis of the racemic lipid unit of liposidomycin-B from undecenoic acid via chain extension and methyl branching introduction . Procurement of 10-methylundecanal for this application is therefore non-substitutable; alternative aldehydes would require de novo synthetic route redesign .

Medicinal Chemistry Nucleoside Antibiotics Synthetic Methodology

Stability and Storage Behavior: Room Temperature Stability vs. Air-Sensitive Straight-Chain Undecanal

10-Methylundecanal is reported to be stable under recommended storage conditions and can be stored at room temperature . In contrast, straight-chain undecanal is explicitly noted as air-sensitive and prone to polymerization unless tightly sealed [1]. This difference in oxidative and polymerization susceptibility is attributable to the steric protection conferred by the terminal methyl branch in 10-methylundecanal, which reduces the accessibility of the aldehyde group to atmospheric oxygen and limits aldol condensation pathways . The improved stability of 10-methylundecanal simplifies inventory management, reduces the need for cold-chain shipping, and extends the practical shelf life of formulated products .

Chemical Stability Storage Conditions Procurement Logistics

Physicochemical Property Comparison: Boiling Point and Density Differentiation from Straight-Chain Undecanal

The terminal iso-branching in 10-methylundecanal results in significantly altered physicochemical properties compared to straight-chain undecanal. 10-Methylundecanal has an estimated boiling point of 248.3°C and a density of 0.836 g/cm³ . In contrast, undecanal (C11) has a boiling point of 223°C (at 760 mmHg) and a density of 0.825 g/mL at 25°C [1]. The approximately 25°C higher boiling point of 10-methylundecanal—despite having one additional carbon—reflects the influence of methyl branching on intermolecular forces and vapor pressure [2]. This difference directly impacts evaporation rates in fragrance applications and separation parameters in downstream purification processes [3].

Physical Chemistry Process Engineering Volatility Control

Regulatory and Safety Profile: GHS Classification Comparison with Straight-Chain Undecanal

10-Methylundecanal carries GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. Undecanal is classified as a skin irritant (Skin Irrit. 2) with hazard statements H315 and H319, but does not carry the acute oral toxicity (H302) or respiratory irritation (H335) classifications [2]. The presence of the methyl branch in 10-methylundecanal may alter its toxicokinetic profile relative to straight-chain undecanal, necessitating distinct handling procedures . Procurement and safety documentation must reflect these differential hazard classifications to ensure appropriate personal protective equipment (PPE) and workplace exposure controls .

Chemical Safety Regulatory Compliance SDS Management

Optimal Research and Industrial Application Scenarios for 10-Methylundecanal Based on Comparative Performance Evidence


High-Impact Fruity-Citrus Fragrance Formulation Requiring Low Use-Level and Peel Accentuation

Based on evidence that methyl-branched aldehydes exhibit odor thresholds orders of magnitude lower than straight-chain analogs and that 10-methylundecanal specifically enhances citrus, sweet, and peel feelings [1], this compound is optimally deployed in fine fragrances, personal care products, and household air care where a potent, long-lasting fruity-citrus character is desired at minimal dosage. Its higher boiling point (≈248°C vs. 223°C for undecanal) further ensures extended fragrance tenacity, making it particularly valuable for eau de parfum concentrations and leave-on personal care applications.

Synthesis of Liposidomycin-B and Related Nucleoside Antibiotic Analogs

Given its documented role as a key intermediate in the synthesis of the lipid moiety of liposidomycin-B [2], 10-methylundecanal is essential for medicinal chemistry programs targeting MraY translocase inhibitors for antibacterial development. The terminal iso-branched structure is non-substitutable by straight-chain undecanal or α-branched 2-methylundecanal , making this compound a critical procurement item for laboratories engaged in nucleoside antibiotic synthesis and related antimicrobial discovery efforts.

Stability-Sensitive Formulations Requiring Room-Temperature Storage and Simplified Logistics

For applications where cold-chain storage is impractical or cost-prohibitive—such as large-scale industrial flavor manufacturing or field-deployable analytical standards—10-methylundecanal's room-temperature stability offers a distinct advantage over air-sensitive, polymerization-prone undecanal [3]. This stability profile reduces inventory management complexity and extends shelf life, making it the preferred aldehyde choice for procurement in decentralized manufacturing operations and long-term stockpiling scenarios.

Analytical Method Development Requiring Distinct Retention Index and Spectral Fingerprint

The unique branching pattern and physicochemical properties of 10-methylundecanal—including its distinct boiling point, density, and molecular structure —make it valuable as a reference standard in gas chromatography-mass spectrometry (GC-MS) method development for complex volatile mixtures. Its separation from straight-chain undecanal and positional isomers like 2-methylundecanal provides a diagnostic marker for quality control of essential oils, fruit volatiles, and fragrance raw materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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